molecular formula C6H6BClFNO2 B1418059 (5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid CAS No. 1072944-13-8

(5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid

Cat. No. B1418059
M. Wt: 189.38 g/mol
InChI Key: BGCCOWYOBWKPSC-UHFFFAOYSA-N
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Description

The compound “(5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid” is a type of boronic acid, which are compounds that are known for their versatile reactivity and are commonly used in organic synthesis .


Synthesis Analysis

Boronic acids, including “(5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid”, can be synthesized through various methods. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach is the iridium or rhodium-catalyzed borylation of arenes via C-H activation .


Chemical Reactions Analysis

Boronic acids are known for their versatile reactivity. They can undergo protodeboronation, a process that involves the removal of a boron atom from the molecule . This process can be catalyzed and can lead to various transformations, such as anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Fluorescence Quenching Studies

(5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid and its derivatives have been studied for their role in fluorescence quenching. Geethanjali et al. (2015) explored the fluorescence quenching of 5-chloro-2-methoxyphenylboronic acid in alcohols, revealing a negative deviation in the Stern–Volmer plots, suggesting conformational changes due to intermolecular and intramolecular hydrogen bonding (Geethanjali, H. S., Nagaraja, D., Melavanki, R., & Kusanur, R., 2015). Another study by the same authors on two boronic acid derivatives, including 5-chloro-2-methoxyphenylboronic acid, investigated the mechanism of fluorescence quenching using Stern-Volmer kinetics (Geethanjali, H. S., Nagaraja, D., & Melavanki, R., 2015).

Organic Synthesis Applications

Synthesis of Novel Compounds

Daykin et al. (2010) reported the use of heteroaryl and arylboronic acids, including (5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid, in the synthesis of novel 2,3,4-triheteroarylpyridine scaffolds through Suzuki–Miyaura cross-couplings (Daykin, L. M., Siddle, J. S., Ankers, A. L., Batsanov, A., & Bryce, M., 2010).

Boronic Acid Chemosensors

The use of boronic acids, including derivatives of (5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid, in the development of fluorescent chemosensors is notable. Huang et al. (2012) discussed the application of boronic acid sensors in detecting biological active substances, emphasizing their role in probing carbohydrates and bioactive substances (Huang, S., Jia, M., Xie, Y., Wang, J., Xu, W., & Fang, H., 2012).

properties

IUPAC Name

(5-chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BClFNO2/c1-3-4(8)2-10-6(9)5(3)7(11)12/h2,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCCOWYOBWKPSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CN=C1F)Cl)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660573
Record name (5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid

CAS RN

1072944-13-8
Record name B-(5-Chloro-2-fluoro-4-methyl-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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